molecular formula C16H14FN3O3 B6529803 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020454-83-4

1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No. B6529803
CAS RN: 1020454-83-4
M. Wt: 315.30 g/mol
InChI Key: FOGBTHCHPPIMIQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide, commonly referred to as FNP, is a novel small molecule compound that has recently emerged as a promising agent for scientific research. FNP has been used in a variety of studies, including those related to biochemistry, physiology, and drug discovery.

Scientific Research Applications

FNP has been used in a variety of scientific research applications. It has been used as an inhibitor of the human voltage-gated sodium channel Nav1.7, which is involved in pain sensation. In addition, FNP has been used in a number of drug discovery studies to identify new therapeutic agents for the treatment of a variety of diseases such as cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

FNP is believed to act as an inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals from the peripheral nervous system to the central nervous system. FNP binds to the channel and blocks the flow of sodium ions, thus preventing the transmission of pain signals.
Biochemical and Physiological Effects
FNP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a number of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, FNP has been shown to reduce inflammation and to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

FNP has a number of advantages and limitations when used in lab experiments. One advantage of using FNP is that it is relatively easy to synthesize and is relatively inexpensive. In addition, FNP has been shown to be effective in a variety of studies, including those related to drug discovery. However, FNP has a number of limitations as well. For example, it has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

FNP has a number of potential future directions. One potential direction is to further explore the potential of FNP as an inhibitor of Nav1.7 for the treatment of pain. In addition, further studies could be conducted to explore the potential of FNP as an anti-cancer agent, as well as its potential as an anti-inflammatory and anti-angiogenic agent. Another potential direction is to explore the potential of FNP as an inhibitor of other voltage-gated sodium channels, such as Nav1.2 and Nav1.8. Finally, further studies could be conducted to explore the potential of FNP as an adjuvant for the treatment of a variety of diseases.

Synthesis Methods

FNP can be synthesized using a two-step reaction. The first step involves the reaction of 4-fluorophenylacetic acid with furan-2-ylmethanol to form the intermediate product, 1-(4-fluorophenyl)-2-(furan-2-yl)ethanol. This intermediate product is then reacted with hydrazine hydrate to form FNP.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h2-8,10H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGBTHCHPPIMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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